1,2-Bis(2-fluoropyridin-3-yl)disulfane
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Overview
Description
1,2-Bis(2-fluoropyridin-3-yl)disulfane is an organosulfur compound featuring two pyridine rings substituted with fluorine atoms at the 2-position and connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-fluoropyridin-3-yl)disulfane typically involves the reaction of 2-fluoropyridine-3-thiol with an oxidizing agent. One common method includes the use of sodium hydroxide and potassium hexacyanoferrate(III) in an aqueous medium under an inert atmosphere . The reaction proceeds at room temperature and yields the desired disulfane compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling large quantities of reagents and products.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-fluoropyridin-3-yl)disulfane can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield thiols.
Substitution: The fluorine atoms on the pyridine rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Bis(2-fluoropyridin-3-yl)disulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules, particularly proteins containing cysteine residues.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate redox states in cells.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-fluoropyridin-3-yl)disulfane involves its ability to undergo redox reactions, particularly the reversible cleavage and formation of the disulfide bond. This property allows it to interact with thiol-containing biomolecules, modulating their activity and function. The fluorine atoms on the pyridine rings can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(5-nitropyridin-2-yl)disulfane: Similar structure but with nitro groups instead of fluorine atoms.
1,2-Bis(2-fluoropyridin-4-yl)disulfane: Similar structure but with fluorine atoms at the 4-position.
Uniqueness
1,2-Bis(2-fluoropyridin-3-yl)disulfane is unique due to the specific positioning of the fluorine atoms at the 2-position on the pyridine rings. This positioning can significantly influence the compound’s electronic properties and reactivity compared to other disulfane derivatives.
Properties
Molecular Formula |
C10H6F2N2S2 |
---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-fluoro-3-[(2-fluoropyridin-3-yl)disulfanyl]pyridine |
InChI |
InChI=1S/C10H6F2N2S2/c11-9-7(3-1-5-13-9)15-16-8-4-2-6-14-10(8)12/h1-6H |
InChI Key |
NCSKRPNFAIAAMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)F)SSC2=C(N=CC=C2)F |
Origin of Product |
United States |
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